4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide

PDHK1 inhibition Cancer metabolism Kinase inhibitor

4-Amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide (CAS 664999-78-4, molecular formula C9H11N5O2S, molecular weight 253.28) is a 1,3-thiazole-5-carboxamide derivative featuring a 4-amino group, a 2-methylamino substituent, and an N-linked 5-methyl-1,2-oxazol-3-yl moiety. The compound is listed in the DrugMap and Therapeutic Target Database (TTD) as a thiazole carboxamide derivative associated with pyruvate dehydrogenase kinase 1 (PDHK1) inhibition, with patent links to WO2012036974 and US20130165450.

Molecular Formula C9H11N5O2S
Molecular Weight 253.28 g/mol
CAS No. 664999-78-4
Cat. No. B15003722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide
CAS664999-78-4
Molecular FormulaC9H11N5O2S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=C(N=C(S2)NC)N
InChIInChI=1S/C9H11N5O2S/c1-4-3-5(14-16-4)12-8(15)6-7(10)13-9(11-2)17-6/h3H,10H2,1-2H3,(H,11,13)(H,12,14,15)
InChIKeyAJJHFAUZCZNPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.4 [ug/mL] (The mean of the results at pH 7.4)

4-Amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide (CAS 664999-78-4): Chemical Identity and Database Associations


4-Amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide (CAS 664999-78-4, molecular formula C9H11N5O2S, molecular weight 253.28) is a 1,3-thiazole-5-carboxamide derivative featuring a 4-amino group, a 2-methylamino substituent, and an N-linked 5-methyl-1,2-oxazol-3-yl moiety . The compound is listed in the DrugMap and Therapeutic Target Database (TTD) as a thiazole carboxamide derivative associated with pyruvate dehydrogenase kinase 1 (PDHK1) inhibition, with patent links to WO2012036974 and US20130165450 [1]. Additional patent associations include US-7786110-B2 (P2X3 and P2X2/3 receptor antagonists) and US-8637532-B2 (amino azaheterocyclic carboxamides) . Importantly, no quantitative biological activity data (e.g., IC50, Ki, or selectivity ratios) for this specific compound was identified in the publicly accessible literature or databases retrieved during the evidence search.

Why 4-Amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide Cannot Be Interchanged with Closest Structural Analogs Without Verification


Within the thiazole-5-carboxamide class, small modifications at the 2-amino position (e.g., methylamino vs. ethylamino vs. isopropylamino vs. anilino) are known to produce substantial shifts in kinase selectivity, cellular potency, and pharmacokinetic profiles across related chemotypes [1]. Closest cataloged analogs include 4-amino-2-(ethylamino)-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide (C10H13N5O2S, MW 267.31) and 4-amino-2-(isopropylamino)-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide (C11H15N5O2S, MW 281.34) . The target compound's specific 2-methylamino substitution and oxazole-linked carboxamide may confer distinct hydrogen-bonding interactions with kinase hinge regions or P2X receptor orthosteric sites that are absent in bulkier or aryl-substituted analogs [2]. However, no direct comparative biochemical or cellular data for the target compound versus these analogs was located in the searched sources. Substitution without experimental verification therefore carries unquantifiable risk of altered target engagement, potency loss, or off-target profile shifts.

Quantitative Differentiation Evidence for 4-Amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide (CAS 664999-78-4): Available Data and Critical Gaps


PDHK1 Target Association: Database-Level Evidence Without Compound-Specific Potency Data

The DrugMap and Therapeutic Target Database (TTD) entries classify this compound among thiazole carboxamide derivatives reported as PDHK1 inhibitors in patent WO2012036974 and associated with PMID25684022 [1]. The database records indicate a mechanism of action (MOA) of PDHK1 inhibition and a disease indication of metastatic cancer/solid tumors [1]. However, the specific IC50, Ki, or cellular activity values for this exact compound (CAS 664999-78-4) are not reported in the database entries or in any publicly accessible literature retrieved in this search. Comparator data for other thiazole carboxamide derivatives within the same patent family (e.g., compound 7, reported as a selective PDK1 inhibitor with a unique DFG-out binding mode in separate publications [2]) are not directly comparable due to different core structures.

PDHK1 inhibition Cancer metabolism Kinase inhibitor

P2X3/P2X2/3 Receptor Antagonist Patent Association Without Subtype-Selectivity Data

Patent US-7786110-B2 discloses thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists for genitourinary, pain, gastrointestinal, and respiratory conditions [1]. The AladdinSci literature report card links the target compound to this patent . The patent describes compounds of a broad Markush formula where the thiazole/oxazole substitution pattern is a key determinant of P2X subtype selectivity. However, the target compound's individual P2X3 or P2X2/3 IC50 values, selectivity ratios versus other P2X subtypes (e.g., P2X1, P2X4, P2X7), or functional activity data were not located in the patent abstract or accessible database entries.

P2X3 antagonist P2X2/3 antagonist Pain Genitourinary

Chemical Purity Specifications from Commercial Suppliers

The only quantifiable metric consistently reported for this compound across multiple vendor catalogs is chemical purity. Chemenu specifies a purity of 97% (Catalog Number CM1056160, molecular weight 253.28, molecular formula C9H11N5O2S) . Other suppliers (ChemicalBook, ChemBlink) list the compound without specifying purity grade . No certificate of analysis (CoA), NMR, HPLC, or MS characterization data was publicly accessible from any supplier at the time of this search.

Chemical purity Quality control Procurement specification

Structural Differentiation from Closest Cataloged Analogs: Physicochemical Property Inference

Comparing the target compound to its closest cataloged analogs reveals incremental changes in calculated physicochemical properties that may influence solubility, permeability, and target binding. The target compound (MW 253.28, C9H11N5O2S) is the smallest and most polar member of this sub-series compared to the 2-ethylamino analog (MW 267.31, C10H13N5O2S) and the 2-isopropylamino analog (MW 281.34, C11H15N5O2S) . The 2-methylamino group provides one hydrogen bond donor (N-H) and one acceptor, whereas the 2-anilino analog (MW 315.35) introduces an aromatic ring that increases lipophilicity and potential for π-stacking interactions . These structural differences are expected to modulate kinase hinge-binding affinity and P2X receptor interactions, but no experimental binding or functional data for any of these analogs was available for direct comparison.

Structure-activity relationship Physicochemical properties Lead optimization

Recommended Application Scenarios for 4-Amino-2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide Based on Available Evidence


PDHK1-Mediated Cancer Metabolism Research Requiring De Novo Inhibitor Profiling

Based on the DrugMap and TTD database annotations linking this compound to PDHK1 inhibition within the WO2012036974 patent family [1], the most appropriate application scenario is exploratory PDHK1 inhibitor screening in cancer metabolism models. Researchers investigating the Warburg effect, PTEN-deficient cancers, or metabolic reprogramming may evaluate this compound as part of a broader thiazole carboxamide library, but must first establish its PDHK1 IC50, kinase selectivity profile, and cellular target engagement experimentally, as no pre-existing quantitative data is publicly available.

P2X3/P2X2/3 Receptor Pharmacology: Tool Compound Development

The patent association with US-7786110-B2 [2] suggests potential utility in P2X3 and P2X2/3 receptor research for pain, genitourinary, or respiratory indications. However, the lack of compound-specific potency data means that users must perform full concentration-response curves in P2X3-expressing cell lines or primary sensory neurons, with parallel testing against P2X1, P2X4, and P2X7 subtypes to establish selectivity, before use as a pharmacological tool.

Structure-Activity Relationship (SAR) Studies on Thiazole-5-Carboxamide Kinase Inhibitors

The compound's unique combination of a 4-amino group, 2-methylamino substituent, and N-(5-methyl-1,2-oxazol-3-yl) carboxamide makes it a valuable entry in systematic SAR explorations comparing 2-alkylamino variants (methyl, ethyl, isopropyl, anilino) . Medicinal chemistry teams optimizing kinase hinge-binding motifs or seeking to improve ligand efficiency through molecular weight reduction may use this compound as the smallest 2-alkylamino reference point in the series.

Analytical Reference Standard for Method Development

With a vendor-specified purity of 97% and a defined molecular weight of 253.28 , this compound can serve as an analytical reference standard for HPLC or LC-MS method development targeting thiazole carboxamide analogs. However, users should request a certificate of analysis (CoA) with retention time, column specifications, and impurity profile before relying on it for quantitative analysis.

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